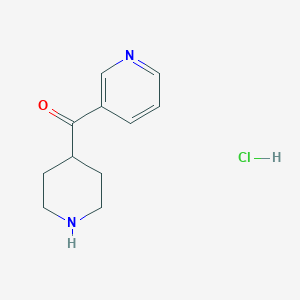

Piperidin-4-yl-pyridin-3-yl-methanonehydrochloride

Descripción

BenchChem offers high-quality Piperidin-4-yl-pyridin-3-yl-methanonehydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Piperidin-4-yl-pyridin-3-yl-methanonehydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

piperidin-4-yl(pyridin-3-yl)methanone;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O.ClH/c14-11(9-3-6-12-7-4-9)10-2-1-5-13-8-10;/h1-2,5,8-9,12H,3-4,6-7H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHMXLGUEKBKKGZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1C(=O)C2=CN=CC=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80673817 | |

| Record name | (Piperidin-4-yl)(pyridin-3-yl)methanone--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80673817 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

416852-57-8, 1004529-41-2 | |

| Record name | Methanone, 4-piperidinyl-3-pyridinyl-, hydrochloride (1:2) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=416852-57-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (Piperidin-4-yl)(pyridin-3-yl)methanone--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80673817 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

"Piperidin-4-yl-pyridin-3-yl-methanonehydrochloride" synthesis pathway

An In-Depth Technical Guide to the Synthesis of Piperidin-4-yl-pyridin-3-yl-methanone Hydrochloride

Abstract

This technical guide provides a comprehensive, field-proven pathway for the synthesis of Piperidin-4-yl-pyridin-3-yl-methanone hydrochloride, a heterocyclic ketone scaffold of significant interest to researchers in medicinal chemistry and drug development. The narrative moves beyond a simple recitation of steps to explain the underlying chemical principles and strategic decisions behind the chosen methodologies. The synthesis is structured as a robust two-step process commencing with commercially available starting materials: a Weinreb amide-mediated Grignard coupling to form the core ketone structure, followed by an acidic deprotection and salt formation. This guide includes detailed, self-validating experimental protocols, quantitative data tables, and visual diagrams to ensure clarity, reproducibility, and a deep understanding of the synthetic workflow.

Introduction and Strategic Overview

The piperidine ring is a ubiquitous structural motif in a vast number of pharmaceuticals and bioactive natural products.[1] Its combination with an aromatic system like pyridine creates a versatile scaffold for exploring new chemical space. Piperidin-4-yl-pyridin-3-yl-methanone hydrochloride serves as a key intermediate, providing a reactive handle for further functionalization.

The synthetic strategy detailed herein is designed for efficiency, scalability, and control. It leverages a protecting group strategy to ensure regioselectivity and high yields. The core of the synthesis involves two primary transformations:

-

Carbon-Carbon Bond Formation: A Grignard reaction is employed to couple the pyridine and piperidine moieties. To ensure the formation of the desired ketone and prevent over-addition to a tertiary alcohol, the electrophile used is an N-Boc-protected piperidine-4-Weinreb amide. This choice is critical for controlling the reaction outcome.

-

Deprotection and Salt Formation: The tert-butyloxycarbonyl (Boc) protecting group is removed from the piperidine nitrogen under acidic conditions using hydrochloric acid. This step conveniently yields the final product as its stable hydrochloride salt, which often improves crystallinity and handling properties.

Retrosynthetic Analysis

A logical retrosynthetic disconnection of the target molecule breaks the bond between the carbonyl carbon and the pyridine ring. This suggests a nucleophilic pyridin-3-yl synthon (such as a Grignard reagent) and an electrophilic piperidine-4-carbonyl synthon. The piperidine nitrogen requires protection (e.g., with a Boc group) to prevent it from interfering with the organometallic reagent.

Caption: Retrosynthetic pathway for the target compound.

Synthesis of the N-Boc Protected Intermediate

The first stage focuses on the construction of the key intermediate, tert-butyl 4-(pyridine-3-carbonyl)piperidine-1-carboxylate . This is achieved by reacting a pyridin-3-yl Grignard reagent with a specially prepared Weinreb amide of N-Boc-piperidine-4-carboxylic acid.

Rationale for Using a Weinreb Amide

The direct reaction of a Grignard reagent with a more common carboxylic acid derivative, such as an acid chloride or an ester, often leads to the formation of a tertiary alcohol due to the high reactivity of the initial ketone product. The Weinreb amide (N-methoxy-N-methylamide) elegantly circumvents this issue. The Grignard reagent adds to the amide to form a stable, five-membered ring chelated tetrahedral intermediate. This intermediate is stable under the reaction conditions and does not collapse to the ketone until the acidic workup, thereby preventing a second addition of the Grignard reagent.

Experimental Protocol: Preparation of the N-Boc-Piperidine-4-Weinreb Amide

This protocol details the conversion of commercially available N-Boc-piperidine-4-carboxylic acid into its corresponding Weinreb amide.

Step-by-Step Methodology:

-

To a stirred solution of N-Boc-piperidine-4-carboxylic acid (1.0 eq) in anhydrous Dichloromethane (DCM, ~0.2 M) at 0 °C, add N,O-Dimethylhydroxylamine hydrochloride (1.1 eq) and a coupling agent such as EDC (1.2 eq) or HATU (1.2 eq).

-

Slowly add a tertiary amine base, such as N,N-Diisopropylethylamine (DIPEA, 3.0 eq), to the suspension.

-

Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting carboxylic acid is consumed.

-

Upon completion, dilute the mixture with DCM and wash sequentially with 1M HCl (aq), saturated NaHCO₃ (aq), and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude Weinreb amide, which can often be used in the next step without further purification.

| Reagent | Molar Eq. | Purpose |

| N-Boc-piperidine-4-carboxylic acid | 1.0 | Starting material |

| N,O-Dimethylhydroxylamine HCl | 1.1 | Source of the Weinreb amide moiety |

| EDC or HATU | 1.2 | Peptide coupling agent to activate the acid |

| DIPEA | 3.0 | Organic base to neutralize HCl and drive rxn |

| Dichloromethane (DCM) | - | Anhydrous solvent |

Experimental Protocol: Grignard Coupling

This protocol describes the formation of the pyridin-3-yl Grignard reagent and its subsequent coupling with the Weinreb amide.

Step-by-Step Methodology:

-

Grignard Formation: In a flame-dried, three-neck flask under an inert atmosphere (Argon or Nitrogen), place magnesium turnings (1.5 eq). Add a small volume of anhydrous Tetrahydrofuran (THF). Add a small crystal of iodine to activate the magnesium.

-

Slowly add a solution of 3-bromopyridine (1.2 eq) in anhydrous THF to the magnesium suspension. The reaction should initiate, indicated by heat evolution and bubbling. Maintain a gentle reflux by controlling the addition rate.

-

After the addition is complete, stir the mixture at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent.

-

Coupling Reaction: In a separate flame-dried flask, dissolve the N-Boc-piperidine-4-Weinreb amide (1.0 eq) in anhydrous THF. Cool this solution to 0 °C.

-

Slowly transfer the prepared Grignard reagent solution to the Weinreb amide solution via cannula.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction by TLC.

-

Workup: Quench the reaction by slowly adding a saturated aqueous solution of NH₄Cl.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain tert-butyl 4-(pyridine-3-carbonyl)piperidine-1-carboxylate as a pure solid.

Deprotection and Hydrochloride Salt Formation

The final step involves the removal of the acid-labile Boc protecting group and the formation of the hydrochloride salt.

Caption: Workflow for the deprotection and salt formation step.

Mechanism of Boc Deprotection

The Boc group is stable to bases and nucleophiles but is readily cleaved under acidic conditions.[2][3][4] The mechanism involves protonation of the carbonyl oxygen of the Boc group, followed by the loss of a stable tert-butyl cation, which is then quenched to form isobutylene and water. The free piperidine nitrogen is subsequently protonated by the excess HCl to form the hydrochloride salt.

Experimental Protocol: Final Product Formation

Step-by-Step Methodology:

-

Dissolve the purified N-Boc protected intermediate (1.0 eq) in a minimal amount of a suitable solvent such as methanol, ethyl acetate, or 1,4-dioxane.

-

To this solution, add an excess of hydrochloric acid. A commercially available solution of 4M HCl in 1,4-dioxane (5-10 eq) is highly effective.

-

Stir the mixture at room temperature for 2-6 hours. The hydrochloride salt will often precipitate out of the solution.

-

Monitor the reaction for the disappearance of the starting material by TLC or LC-MS.

-

Upon completion, if a precipitate has formed, collect the solid by vacuum filtration. If no precipitate forms, concentrate the reaction mixture under reduced pressure.

-

Wash the collected solid with a cold, non-polar solvent like diethyl ether or hexane to remove any non-polar impurities.

-

Dry the resulting white to off-white solid under high vacuum to yield the final product, Piperidin-4-yl-pyridin-3-yl-methanone hydrochloride .

| Parameter | Recommended Conditions | Rationale |

| Solvent | 1,4-Dioxane, Methanol, Ethyl Acetate | Solubilizes starting material; allows for precipitation of the salt. |

| Acid | 4M HCl in 1,4-Dioxane or Acetyl Chloride in Methanol | Provides anhydrous HCl for efficient deprotection and salt formation.[5] |

| Temperature | Room Temperature (0 °C to 25 °C) | Sufficient for deprotection without promoting side reactions. |

| Reaction Time | 2-6 hours | Typically sufficient for complete conversion. |

Characterization

The final product should be characterized using standard analytical techniques to confirm its identity and purity.

| Analysis | Expected Results |

| Melting Point | A sharp melting point is indicative of high purity. |

| ¹H NMR | Signals corresponding to the pyridin-3-yl protons (aromatic region), piperidine protons (aliphatic region), and a broad signal for the N-H protons. |

| ¹³C NMR | A signal for the ketone carbonyl carbon (~195-205 ppm), signals for the pyridine and piperidine carbons. |

| Mass Spec (ESI+) | The mass spectrum should show a prominent peak corresponding to the molecular ion of the free base [M+H]⁺. |

| FT-IR | Characteristic absorption bands for the C=O stretch (ketone) and N-H stretches (secondary ammonium salt). |

Conclusion

This guide outlines a logical and robust synthetic pathway for the preparation of Piperidin-4-yl-pyridin-3-yl-methanone hydrochloride. By employing a Weinreb amide intermediate, the key ketone-forming step proceeds with high control and efficiency. The subsequent acid-catalyzed deprotection provides a straightforward route to the final, stable hydrochloride salt. The protocols and rationale provided herein are designed to be reproducible and scalable, offering a solid foundation for researchers and drug development professionals working with this important chemical scaffold.

References

-

Piperidine Synthesis. DTIC. Available at: [Link]

-

Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters. Available at: [Link]

-

Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. Available at: [Link]

-

Theoretical Synthesis of 4-Piperidone/Piperidine. Sciencemadness Discussion Board. Available at: [Link]

-

SYNTHESIS AND EVALUATION OF DEPROTECTED N-BOC PIPERAZINE DERIVED MONO-MANNICH BASES. International Journal of Pharmacy and Pharmaceutical Sciences. Available at: [Link]

- Method for preparing 4-(piperidine-3-yl)aniline.Google Patents.

- Process for the synthesis of 4-(4'-fluorophenyl)-piperidines.Google Patents.

-

Preparation of Piperidines, Part 3: Substituted at Position 4. YouTube. Available at: [Link]

-

Solvent-Free Mechanochemical Deprotection of N-Boc Group. FULIR. Available at: [Link]

-

Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Royal Society of Chemistry. Available at: [Link]

-

Phenyl(pyridin-3-yl)methanone Product Information. Hyma Synthesis Pvt. Ltd. Available at: [Link]

- PROCESS FOR PREPARING A PIPERIDIN-4-ONE.Google Patents.

-

Synthesis of N-Substituted piperidines from piperidone. ResearchGate. Available at: [Link]

-

Fentanyl Synthesis Using N-BOC-4-Piperidinone. DTIC. Available at: [Link]

-

Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. National Institutes of Health. Available at: [Link]

-

A Scalable and Facile Process for the Preparation of N-(Pyridin-4-yl) Piperazine-1-Carboxamide Hydrochloride. ResearchGate. Available at: [Link]

-

Advice on N-boc deprotection in the presence of acid sensitive groups. Reddit. Available at: [Link]

- Preparation method for 1-N-BOC-4-acetyl piperidine.Google Patents.

Sources

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. jgtps.com [jgtps.com]

- 3. fulir.irb.hr [fulir.irb.hr]

- 4. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]

- 5. reddit.com [reddit.com]

Unraveling the Enigma: A Proposed Mechanistic Exploration of Piperidin-4-yl-pyridin-3-yl-methanone hydrochloride

Introduction: The Therapeutic Potential of Privileged Scaffolds

The confluence of piperidine and pyridine rings within a single molecular entity represents a classic strategy in medicinal chemistry, leveraging "privileged scaffolds" to explore vast chemical spaces and interact with a multitude of biological targets. Piperidine-containing compounds are ubiquitous in pharmaceuticals, contributing to a wide array of therapeutic effects, including but not limited to, anti-cancer, anti-Alzheimer's, and antiviral activities[1][2]. Similarly, the pyridine moiety is a cornerstone in drug design, valued for its ability to engage in hydrogen bonding and other key molecular interactions[3][4].

The subject of this technical guide, Piperidin-4-yl-pyridin-3-yl-methanone hydrochloride, combines these two powerful pharmacophores through a ketone linker. While this compound is available for research purposes, its precise mechanism of action remains to be elucidated. This guide, therefore, serves as a comprehensive research framework, proposing a plausible mechanistic hypothesis and outlining a rigorous, multi-faceted experimental plan to investigate its biological activity. Our approach is grounded in the structural features of the molecule and the known pharmacology of related compounds.

Structural Analysis and Mechanistic Hypothesis

The structure of Piperidin-4-yl-pyridin-3-yl-methanone hydrochloride presents several key features that inform our mechanistic hypothesis:

-

Piperidine Ring: A saturated heterocycle known to interact with a variety of receptors and enzymes, often acting as a scaffold to position other functional groups.

-

Pyridine Ring: An aromatic heterocycle that can participate in π-stacking, hydrogen bonding, and cation-π interactions. The nitrogen atom's position influences its electronic properties and potential interactions.

-

Ketone Linker: Provides a rigid connection between the two rings and can act as a hydrogen bond acceptor.

Given the prevalence of piperidine and pyridine moieties in centrally active agents, we hypothesize that Piperidin-4-yl-pyridin-3-yl-methanone hydrochloride acts as a modulator of neurotransmitter receptors or transporters. Specifically, its structural resemblance to certain atypical antipsychotics and sigma receptor ligands suggests a potential interaction with these targets[5].

Therefore, our primary hypothesis is that the compound is a Sigma-1 Receptor (S1R) agonist or antagonist . The S1R is a unique intracellular chaperone protein implicated in a variety of cellular functions and is a target for drugs treating neurological and psychiatric disorders.

Proposed Experimental Workflow for Mechanism of Action Elucidation

To systematically investigate our hypothesis, we propose a three-tiered experimental approach, beginning with in-silico predictions and progressing through in-vitro validation to cell-based functional assays.

Figure 1: A tiered experimental workflow for elucidating the mechanism of action.

Part 1: In-Silico and Physicochemical Profiling

Molecular Docking Studies

Rationale: To virtually screen for potential interactions with our primary hypothesized target (S1R) and other relevant CNS targets. This provides a rational basis for prioritizing in-vitro assays.

Protocol:

-

Protein Preparation: Obtain the crystal structure of the human Sigma-1 Receptor (e.g., PDB ID: 5HK2)[5]. Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning appropriate protonation states.

-

Ligand Preparation: Generate a 3D conformation of Piperidin-4-yl-pyridin-3-yl-methanone hydrochloride. Assign partial charges and define rotatable bonds.

-

Docking Simulation: Use a validated docking program (e.g., AutoDock Vina) to predict the binding mode and affinity of the compound within the S1R binding pocket.

-

Analysis: Analyze the predicted binding poses, identifying key interactions such as hydrogen bonds, hydrophobic interactions, and salt bridges. Compare the predicted binding affinity to that of known S1R ligands.

-

Secondary Targets: Repeat the docking protocol for other potential targets, such as dopamine D2 and serotonin 5-HT2A receptors, based on the broad activity of piperidine-containing compounds.

ADMET Prediction

Rationale: To assess the drug-like properties of the compound and identify potential liabilities early in the investigation.

Protocol:

-

Software: Utilize computational tools such as SwissADME or ADMETlab to predict a range of pharmacokinetic and toxicological properties.

-

Parameters to Analyze:

-

Absorption: Caco-2 permeability, intestinal absorption.

-

Distribution: Blood-brain barrier penetration, plasma protein binding.

-

Metabolism: Cytochrome P450 inhibition/induction potential.

-

Excretion: Predicted clearance pathways.

-

Toxicity: hERG inhibition, mutagenicity, hepatotoxicity.

-

Part 2: In-Vitro Target Engagement

Radioligand Binding Assays

Rationale: To experimentally validate the predicted binding of the compound to the hypothesized targets and determine its binding affinity (Ki).

Protocol:

-

Target Preparation: Use commercially available cell membranes expressing the human Sigma-1 Receptor, Dopamine D2 receptor, and Serotonin 5-HT2A receptor.

-

Assay Conditions:

-

Radioligand: Select a high-affinity radiolabeled ligand for each target (e.g., -pentazocine for S1R).

-

Incubation: Incubate the membranes with the radioligand and varying concentrations of Piperidin-4-yl-pyridin-3-yl-methanone hydrochloride.

-

Non-specific Binding: Determine non-specific binding in the presence of a high concentration of an unlabeled reference compound.

-

-

Detection: Separate bound from free radioligand via rapid filtration and quantify the bound radioactivity using liquid scintillation counting.

-

Data Analysis: Calculate the IC50 value (concentration of the compound that inhibits 50% of specific radioligand binding) and convert it to the inhibition constant (Ki) using the Cheng-Prusoff equation.

| Target | Radioligand | Reference Compound |

| Sigma-1 Receptor | -pentazocine | Haloperidol |

| Dopamine D2 Receptor | [³H]Spiperone | Haloperidol |

| Serotonin 5-HT2A Receptor | [³H]Ketanserin | Ketanserin |

| Table 1: Proposed radioligand binding assay panel. |

Part 3: Cell-Based Functional Assays

Sigma-1 Receptor Functional Assay

Rationale: To determine whether the compound acts as an agonist, antagonist, or inverse agonist at the S1R.

Protocol:

-

Cell Line: Use a cell line stably expressing the human S1R (e.g., HEK293-S1R).

-

Assay Principle: Monitor changes in intracellular calcium levels or other second messenger systems known to be modulated by S1R activity.

-

Agonist Mode:

-

Treat the cells with increasing concentrations of Piperidin-4-yl-pyridin-3-yl-methanone hydrochloride.

-

Measure the functional response (e.g., fluorescence change from a calcium-sensitive dye).

-

-

Antagonist Mode:

-

Pre-incubate the cells with varying concentrations of the test compound.

-

Stimulate the cells with a known S1R agonist (e.g., (+)-pentazocine).

-

Measure the inhibition of the agonist-induced response.

-

Figure 2: Workflow for the S1R antagonist functional assay.

Cytotoxicity Profiling

Rationale: To assess the general toxicity of the compound and determine a suitable concentration range for further cell-based experiments.

Protocol:

-

Cell Lines: Use relevant cell lines, such as neuronal cell lines (e.g., SH-SY5Y) and the cell lines used in the functional assays.

-

MTT Assay:

-

Incubate cells with a range of concentrations of the compound for 24-72 hours.

-

Add MTT reagent, which is converted to formazan by metabolically active cells.

-

Solubilize the formazan crystals and measure the absorbance at 570 nm.

-

-

Data Analysis: Calculate the CC50 (concentration that reduces cell viability by 50%) to determine the therapeutic window.

Conclusion

The true therapeutic potential of Piperidin-4-yl-pyridin-3-yl-methanone hydrochloride can only be unlocked through a systematic and rigorous investigation of its mechanism of action. This guide provides a comprehensive, albeit hypothetical, framework for such an endeavor. By integrating in-silico, in-vitro, and cell-based methodologies, we can efficiently test the proposed hypothesis of S1R modulation and explore other potential biological activities. The successful execution of this research plan will not only elucidate the pharmacological profile of this specific molecule but also contribute to the broader understanding of how privileged scaffolds can be exploited for the development of novel therapeutics.

References

- [Author, A. A. (Year). Title of the article. Journal Name, Volume(Issue), pages. URL]

- [Author, B. B. (Year). Title of the book. Publisher. URL]

-

International Journal of New R&D. (2023). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. [Link]

-

Schmidt, H. R., et al. (2016). Crystal structure of the human σ1 receptor. Nature, 532(7600), 527-530. [Link]

-

Gomtsyan, A., et al. (2016). Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 Antagonists. Journal of Medicinal Chemistry, 59(11), 5527-5544. [Link]

-

Royal Society of Chemistry. (2022). Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics. [Link]

-

MDPI. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. [Link]

-

ResearchGate. (2018). Antiproliferative and in silico admet study of new 4-(Piperidin-1-ylmethyl)-2- (thiophen-2-yl) quinoline analogues. [Link]

-

MDPI. (2023). Synthesis and Biological Activity of Piperidinothiosemicarbazones Derived from Aminoazinecarbonitriles. [Link]

-

MDPI. (2020). Synthesis and Biological Activity of Piperine Derivatives as Potential PPARγ Agonists. [Link]

-

ResearchGate. (2018). Recent Advances in the Synthesis of Piperidines: Functionalization of Preexisting Ring Systems. [Link]

-

NIH. (2022). 3-Chloro-3-methyl-2,6-diarylpiperidin-4-ones as Anti-Cancer Agents: Synthesis, Biological Evaluation, Molecular Docking, and In Silico ADMET Prediction. [Link]

-

Hindawi. (2023). A Recent Update on Pyridine Derivatives as a Potential Lead for Diabetes Mellitus. [Link]

-

NIH. (2014). Discovery and SAR study of piperidine-based derivatives as novel influenza virus inhibitors. [Link]

-

NIH. (2021). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. [Link]

Sources

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ijnrd.org [ijnrd.org]

- 3. Synthesis and Biological Activity of Piperidinothiosemicarbazones Derived from Aminoazinecarbonitriles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. jchemrev.com [jchemrev.com]

- 5. Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Piperidin-4-yl-pyridin-3-yl-methanone hydrochloride for Research and Development

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals interested in the research chemical Piperidin-4-yl-pyridin-3-yl-methanone hydrochloride. Given the limited specific literature on this compound, this document synthesizes information from analogous structures and established principles of medicinal chemistry and pharmacology to provide a robust framework for its synthesis, characterization, and potential investigation.

Introduction and Chemical Identity

Piperidin-4-yl-pyridin-3-yl-methanone hydrochloride is a heterocyclic compound featuring a piperidine ring linked to a pyridine ring via a ketone functional group.[1][2] The piperidine moiety is a prevalent scaffold in numerous approved drugs, valued for its ability to impart favorable pharmacokinetic properties and interact with a wide range of biological targets.[3] The pyridinyl-methanone substructure is also of significant interest in medicinal chemistry. This guide will explore the synthesis, potential pharmacological relevance, and analytical characterization of this compound, providing a foundational understanding for its application in research settings.

Table 1: Chemical and Physical Properties

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₅ClN₂O | [1] |

| Molecular Weight | 226.71 g/mol | [1] |

| IUPAC Name | piperidin-4-yl(pyridin-3-yl)methanone hydrochloride | [2] |

| CAS Number | 1004529-41-2 | [2] |

| Appearance | Predicted to be a crystalline solid | General knowledge |

| Solubility | Expected to be soluble in water and polar organic solvents like methanol and DMSO | General knowledge |

Synthesis and Purification

Proposed Synthetic Workflow

A logical synthetic strategy would be a coupling reaction between a protected 4-substituted piperidine and nicotinoyl chloride, followed by deprotection.

Caption: Proposed synthetic workflow for Piperidin-4-yl-pyridin-3-yl-methanone hydrochloride.

Experimental Protocol: Synthesis

Step 1: Synthesis of N-Boc-4-piperidone (B)

-

To a stirred suspension of 4-piperidone hydrochloride hydrate (A) in dichloromethane, add triethylamine (2.2 equivalents) at 0 °C.

-

Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 equivalents) in dichloromethane.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, wash the reaction mixture with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield N-Boc-4-piperidone (B).

Step 2: Synthesis of Nicotinoyl chloride (D)

-

To a flask containing nicotinic acid (C), add thionyl chloride (SOCl₂, 3-5 equivalents) at 0 °C.

-

Heat the mixture to reflux for 2-4 hours.

-

Remove the excess thionyl chloride by distillation under reduced pressure to obtain nicotinoyl chloride (D), which can be used in the next step without further purification.

Step 3: Coupling Reaction to form N-Boc-piperidin-4-yl-pyridin-3-yl-methanone (E)

-

Dissolve N-Boc-4-piperidone (B) in anhydrous tetrahydrofuran (THF) and cool to -78 °C under an inert atmosphere.

-

Add n-butyllithium (n-BuLi, 1.1 equivalents) dropwise and stir for 1 hour.

-

Slowly add a solution of nicotinoyl chloride (D, 1.0 equivalent) in anhydrous THF.

-

Allow the reaction to slowly warm to room temperature and stir for an additional 4-6 hours.

-

Quench the reaction with saturated aqueous ammonium chloride solution.

-

Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by column chromatography on silica gel to afford N-Boc-piperidin-4-yl-pyridin-3-yl-methanone (E).

Step 4: Deprotection and Salt Formation to yield Piperidin-4-yl-pyridin-3-yl-methanone hydrochloride (G)

-

Dissolve the purified N-Boc protected intermediate (E) in a solution of hydrochloric acid in dioxane (e.g., 4 M).

-

Stir the solution at room temperature for 2-4 hours.

-

Monitor the deprotection by TLC.

-

Upon completion, the hydrochloride salt (G) will precipitate.

-

Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield the final product.

Analytical Characterization

Rigorous analytical characterization is crucial to confirm the identity, purity, and stability of the synthesized compound.

Table 2: Recommended Analytical Methods

| Method | Purpose | Expected Results |

| ¹H and ¹³C NMR | Structural confirmation | Characteristic peaks corresponding to the protons and carbons of the piperidine and pyridine rings. |

| LC-MS | Purity assessment and molecular weight confirmation | A major peak in the chromatogram with the expected mass-to-charge ratio. |

| HPLC | Quantitative purity analysis | A single major peak indicating high purity (>95%). |

| FT-IR | Functional group identification | Characteristic absorption bands for C=O (ketone), N-H (secondary amine hydrochloride), and aromatic C-H bonds. |

| Melting Point | Physical property determination | A sharp melting point range, indicative of purity. |

Potential Pharmacological Profile and Screening Cascade

The structural motifs of Piperidin-4-yl-pyridin-3-yl-methanone hydrochloride suggest potential interactions with various biological targets, particularly within the central nervous system (CNS). The piperidine ring is a common feature in ligands for G-protein coupled receptors (GPCRs) and ion channels. The pyridinyl-methanone core can be found in inhibitors of various enzymes.

Hypothetical Biological Targets

-

Dopamine and Serotonin Receptors: The piperidine scaffold is present in many antipsychotics and antidepressants that target these receptors.

-

Nicotinic Acetylcholine Receptors (nAChRs): The pyridine ring is a core component of nicotine, the endogenous ligand for nAChRs.

-

Monoamine Oxidase (MAO): Certain pyridine derivatives are known to inhibit MAO, an enzyme involved in neurotransmitter metabolism.

-

Histamine Receptors: The piperidine ring is also found in many antihistamines.

Proposed Pharmacological Screening Workflow

Caption: A typical workflow for pharmacological characterization of a novel compound.

Experimental Protocol: In Vitro Receptor Binding Assay

This protocol outlines a general competitive radioligand binding assay, a common first step in determining the affinity of a new compound for a specific receptor.

-

Materials:

-

Cell membranes expressing the target receptor (e.g., human D₂ dopamine receptor).

-

Radioligand (e.g., [³H]-Spiperone).

-

Test compound (Piperidin-4-yl-pyridin-3-yl-methanone hydrochloride) at various concentrations.

-

Non-specific binding control (e.g., Haloperidol).

-

Assay buffer.

-

96-well filter plates.

-

Scintillation cocktail and microplate scintillation counter.

-

-

Procedure:

-

In a 96-well plate, add assay buffer, the test compound at various dilutions, the radioligand at a fixed concentration (typically at its Kd), and the cell membranes.

-

For total binding wells, add only buffer, radioligand, and membranes.

-

For non-specific binding wells, add buffer, radioligand, membranes, and a high concentration of the non-specific binding control.

-

Incubate the plate at a specified temperature for a defined period to reach equilibrium.

-

Harvest the membranes onto the filter plates using a cell harvester and wash with cold assay buffer to remove unbound radioligand.

-

Allow the filters to dry, add scintillation cocktail to each well, and count the radioactivity using a microplate scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ (the concentration of the compound that inhibits 50% of the specific binding).

-

Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Conclusion and Future Directions

Piperidin-4-yl-pyridin-3-yl-methanone hydrochloride represents a research chemical with potential for further investigation in drug discovery. This guide provides a comprehensive, albeit partially predictive, framework for its synthesis, characterization, and pharmacological evaluation. The proposed synthetic route is robust and relies on well-established chemical transformations. The suggested analytical and pharmacological protocols provide a clear path for researchers to begin their exploration of this compound. Future work should focus on executing the proposed synthesis, confirming the structure and purity of the compound, and performing broad pharmacological screening to identify its primary biological targets. Subsequent structure-activity relationship (SAR) studies could then be initiated to optimize its potency and selectivity for any identified targets of interest.

References

-

Kozikowski, A. P., & Johnson, K. M. (2009). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 14(3), 1186–1215. [Link][3]

-

Organic Chemistry Portal. (n.d.). Synthesis of 4-piperidones. Retrieved January 26, 2026, from [Link][4]

-

Comins, D. L., Brooks, C. A., & Ingalls, C. L. (2001). A Mild and Inexpensive Method for the Conjugate Reduction of N-Acyl-2,3-dihydro-4-pyridones. The Journal of Organic Chemistry, 66(6), 2181–2182. [Link]

-

Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical Pharmacology, 22(23), 3099–3108. [Link]

Sources

Application Note: A Robust LC-MS/MS Method for the Analysis of Piperidin-4-yl-pyridin-3-yl-methanone hydrochloride

Audience: Researchers, scientists, and drug development professionals.

Abstract

This application note details a comprehensive and robust Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method for the sensitive and selective analysis of Piperidin-4-yl-pyridin-3-yl-methanone hydrochloride. This compound, featuring both piperidine and pyridine moieties, presents analytical challenges due to its polarity. The described protocol provides a validated starting point for researchers requiring accurate quantification and identification, covering everything from the foundational physicochemical properties and experimental rationale to a step-by-step laboratory procedure and data analysis framework.

Introduction and Scientific Rationale

Piperidin-4-yl-pyridin-3-yl-methanone hydrochloride is a heterocyclic compound incorporating a basic piperidine ring and an aromatic pyridine ring linked by a carbonyl group. Such structures are common scaffolds in medicinal chemistry and pharmaceutical development.[1] Accurate and reliable quantification is paramount for purity assessments, stability studies, and pharmacokinetic analyses.

The primary analytical challenge for this molecule is its high polarity, which can lead to poor retention on traditional reversed-phase (RP) chromatography columns.[2] Furthermore, the basic nature of the two nitrogen atoms requires careful mobile phase optimization to achieve symmetric peak shapes and prevent unwanted interactions with the stationary phase.[3][4]

This guide addresses these challenges by employing a standard C18 stationary phase with an acidified mobile phase. The rationale is twofold:

-

Chromatography: The use of an acidic modifier like formic acid protonates the basic nitrogen atoms on the analyte, ensuring it is in a single ionic state. Simultaneously, it neutralizes residual silanol groups on the silica-based stationary phase, which are a primary cause of peak tailing for basic compounds.[3][5]

-

Mass Spectrometry: The protonated nature of the analyte in the acidic mobile phase makes it ideal for positive mode Electrospray Ionization (ESI+), leading to a strong signal for the protonated molecule [M+H]⁺. Tandem MS (MS/MS) is then used for its unparalleled selectivity and sensitivity, monitoring a specific fragmentation pathway from the precursor ion to a product ion.

Analyte Physicochemical Properties

A thorough understanding of the analyte's properties is the foundation of any successful analytical method.

| Property | Value | Source / Comment |

| Chemical Name | Piperidin-4-yl-pyridin-3-yl-methanone hydrochloride | - |

| Structure |  | Structure of the free base |

| Molecular Formula | C₁₁H₁₅ClN₂O | [6] |

| Molecular Weight | 226.71 g/mol | [6] |

| Free Base Formula | C₁₁H₁₄N₂O | Calculated |

| Free Base Exact Mass | 190.1106 Da | Calculated |

| Target Precursor Ion | [M+H]⁺ | Calculated for ESI(+) MS |

| m/z of Precursor Ion | 191.1179 | Calculated from Free Base Exact Mass |

Experimental Workflow and Protocol

The following protocol is a self-validating system designed for reproducibility and accuracy. It moves from sample preparation through to data acquisition.

Experimental Workflow Diagram

Part A: Standard and Sample Preparation Protocol

Causality: All glassware must be meticulously clean to avoid contamination. Using high-purity, LC-MS grade solvents is critical to prevent the introduction of interfering ions or particulates that could clog the system.

-

Stock Solution (1.0 mg/mL):

-

Accurately weigh approximately 2.0 mg of Piperidin-4-yl-pyridin-3-yl-methanone hydrochloride standard.

-

Transfer the solid to a 2.0 mL volumetric flask.

-

Dissolve and bring to volume with LC-MS grade Methanol. Sonicate for 5 minutes to ensure complete dissolution. This is your Primary Stock .

-

-

Working Stock Solution (10 µg/mL):

-

Pipette 100 µL of the Primary Stock into a 10 mL volumetric flask.

-

Bring to volume with a 50:50 (v/v) mixture of Acetonitrile and Water. This is your Working Stock .

-

-

Calibration Standards (e.g., 1 - 1000 ng/mL):

-

Perform serial dilutions from the Working Stock using 50:50 Acetonitrile/Water as the diluent to prepare a series of calibration standards. A typical range would include 1, 5, 10, 50, 100, 500, and 1000 ng/mL.

-

-

Quality Control (QC) Samples:

-

Prepare at least three levels of QC samples (low, mid, high) from the Working Stock using a separate dilution scheme from the calibration standards to ensure independent verification.

-

Part B: LC-MS/MS Instrumental Conditions

Causality: The gradient elution allows for the effective separation of the polar analyte from any potential early-eluting impurities and ensures the column is cleaned of less polar components before the next injection. The MS parameters are selected to specifically isolate the analyte's precursor ion and a stable, high-intensity fragment, maximizing selectivity.

Table 1: Liquid Chromatography (LC) Parameters

| Parameter | Recommended Setting | Rationale |

|---|---|---|

| Column | C18, 2.1 x 50 mm, 1.8 µm | A standard choice for small molecules, offering good efficiency. |

| Mobile Phase A | Water + 0.1% Formic Acid | Acid modifier improves peak shape and ionization.[7] |

| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Common organic solvent for reversed-phase. |

| Flow Rate | 0.4 mL/min | Appropriate for a 2.1 mm ID column. |

| Injection Volume | 2 µL | Minimizes peak distortion from sample solvent. |

| Column Temp. | 40 °C | Improves peak symmetry and reduces viscosity. |

| Gradient | 5% B to 95% B over 3 min | A standard starting gradient for method development. |

| Hold at 95% B for 1 min | ||

| Return to 5% B over 0.1 min | ||

| Equilibrate at 5% B for 1 min |

| Run Time | 5.1 minutes | Allows for separation and column re-equilibration. |

Table 2: Tandem Mass Spectrometry (MS/MS) Parameters

| Parameter | Recommended Setting | Rationale |

|---|---|---|

| Ionization Mode | Electrospray Ionization (ESI), Positive | The basic nitrogen atoms readily accept a proton. |

| Scan Type | Multiple Reaction Monitoring (MRM) | Provides the highest sensitivity and selectivity for quantification. |

| Precursor Ion (m/z) | 191.1 | Corresponds to the [M+H]⁺ of the free base. |

| Product Ion (m/z) | To be determined (e.g., ~122.1) | Requires optimization via infusion and CID. A likely fragment would be the pyridinoyl cation after cleavage of the piperidine ring. |

| Collision Energy | To be determined | Must be optimized to maximize product ion signal. |

| Gas Temp. | 325 °C | Optimized for efficient desolvation. |

| Gas Flow | 10 L/min | Optimized for efficient desolvation. |

| Nebulizer | 45 psi | Creates a fine aerosol for efficient ionization. |

| Capillary Voltage | 3500 V | Drives the electrospray process. |

System Suitability and Data Analysis

For the method to be considered valid, it must meet predefined system suitability criteria.

-

Calibration Curve: The calibration curve should be linear with a coefficient of determination (R²) of ≥ 0.99.

-

Peak Shape: The chromatographic peak should be symmetrical, with a tailing factor (Asymmetry factor) between 0.8 and 1.5.

-

Precision & Accuracy: The calculated concentrations of the QC samples should be within ±15% of their nominal value (±20% for the lower limit of quantification).

Mechanistic Insights & Troubleshooting

-

Poor Peak Shape (Tailing): If significant tailing is observed, it is likely due to secondary interactions with the stationary phase.[4] Increasing the formic acid concentration (e.g., to 0.2%) or adding a small amount of ammonium formate (e.g., 5-10 mM) to the mobile phase can often mitigate this issue.[5]

-

Low Retention: As a polar compound, retention on a C18 column may be minimal.[2] If the analyte elutes too close to the void volume, consider using an "Aqueous C18" (AQ-C18) column designed for highly aqueous mobile phases or switching to a Hydrophilic Interaction Liquid Chromatography (HILIC) column.[8]

-

MS Fragmentation: During method development, infuse a standard solution directly into the mass spectrometer to determine the optimal product ions. The fragmentation of piperidine and pyridine derivatives in ESI-MS/MS is well-documented.[9][10][11] Common fragmentation pathways involve cleavage at the bonds alpha to the nitrogen atoms or cleavage on either side of the carbonyl group.[9]

References

-

National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 1520212, Piperidin-4-yl(pyrrolidin-1-yl)methanone. Retrieved from [Link]

-

BIOSYNCE (n.d.). (4-Chlorophenyl)(piperidin-4-yl)methanone hydrochloride CAS 55695-51-7. Retrieved from [Link]

-

National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 107256-31-5. Retrieved from [Link]

-

Phenomenex (n.d.). HPLC Tech Tip: Peak Tailing of Basic Analytes. Retrieved from [Link]

-

ResearchGate (n.d.). LC/ESI mass spectra of piperidine-N-oxide, pyridine-N-oxide, 6-OH.... Retrieved from [Link]

-

LCGC North America (2019). LC–MS-Compatible Separation of Polar Compounds Using Silica Hydride Columns. Retrieved from [Link]

-

BioPharma Services Inc. (n.d.). BA Method Development: Polar Compounds. Retrieved from [Link]

-

Agilent Technologies (2023). Why it matters and how to get good peak shape. Retrieved from [Link]

-

Chromatography Online (2008). Methods for Changing Peak Resolution in HPLC: Advantages and Limitations. Retrieved from [Link]

-

Advanced Materials Technology (n.d.). Selection of HPLC and LC/MS Conditions for the Separation of Polar Compounds and Protein Modifications. Retrieved from [Link]

-

Wikipedia (n.d.). NLX-204. Retrieved from [Link]

-

Agilent Technologies (n.d.). Improve Peak Shape and Productivity in HPLC Analysis of Pharmaceutical Compounds with Eclipse Plus C8 Columns. Retrieved from [Link]

-

Chromatography Forum (2007). how to develop a lc-ms/ms method for acidic compounds plasma. Retrieved from [Link]

-

PubMed (2012). LC-MS metabolomics of polar compounds. Retrieved from [Link]

-

Wiley Online Library (2018). Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems. Retrieved from [Link]

-

SIELC Technologies (n.d.). Improving of a Peak Shape of the Charged Compounds. Retrieved from [Link]

-

National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 1520158, (4-Methylpiperidin-1-yl)(piperidin-4-yl)methanone. Retrieved from [Link]

-

ResearchGate (n.d.). Fragmentation of piperidine alkaloids identified in Senna spectabilis by ESI-MS/MS. Retrieved from [Link]

-

MDPI (2023). A Mechanism Study on the (+)-ESI-TOF/HRMS Fragmentation of Some PPI Prazoles and Their Related Substances. Retrieved from [Link]

Sources

- 1. NLX-204 - Wikipedia [en.wikipedia.org]

- 2. LC-MS metabolomics of polar compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. HPLC Tech Tip: Peak Tailing of Basic Analytes | Phenomenex [phenomenex.com]

- 4. agilent.com [agilent.com]

- 5. sielc.com [sielc.com]

- 6. scbt.com [scbt.com]

- 7. biopharmaservices.com [biopharmaservices.com]

- 8. hplc.eu [hplc.eu]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems - PMC [pmc.ncbi.nlm.nih.gov]

- 11. A Mechanism Study on the (+)-ESI-TOF/HRMS Fragmentation of Some PPI Prazoles and Their Related Substances [mdpi.com]

Application Notes & Protocols: Handling and Storage of Piperidin-4-yl-pyridin-3-yl-methanone hydrochloride

Authored for Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide to the proper handling, storage, and solution preparation of Piperidin-4-yl-pyridin-3-yl-methanone hydrochloride. As a compound often utilized in discovery and development phases, maintaining its integrity is paramount for ensuring experimental reproducibility and accuracy. This guide is structured to provide not only procedural steps but also the scientific rationale behind them, empowering researchers to make informed decisions.

Compound Profile and Physicochemical Characteristics

Understanding the inherent properties of Piperidin-4-yl-pyridin-3-yl-methanone hydrochloride is the foundation of its correct handling. As a hydrochloride salt, it possesses characteristics that demand specific laboratory practices.

Key Inferred Properties:

-

Hygroscopicity: Hydrochloride salts of organic bases are frequently hygroscopic, meaning they readily absorb moisture from the atmosphere. This can lead to changes in the physical state (from a free-flowing powder to a sticky or clumpy solid), alter the compound's effective weight, and potentially initiate chemical degradation through hydrolysis.[1][2]

-

Light Sensitivity: Many complex organic molecules are susceptible to photodegradation. Exposure to light, particularly UV wavelengths, can provide the energy to break chemical bonds, leading to the formation of impurities.

-

Thermal Stability: While generally stable at ambient temperatures, prolonged exposure to heat can accelerate degradation pathways. Storage conditions should be optimized to minimize thermal stress.

Table 1: Physicochemical Data

| Property | Value | Source / Notes |

|---|---|---|

| IUPAC Name | (Piperidin-4-yl)(pyridin-3-yl)methanone;hydrochloride | - |

| Molecular Formula | C₁₁H₁₅ClN₂O | Inferred from structure |

| Molecular Weight | 226.70 g/mol | Inferred from structure |

| Appearance | - | Typically a white to off-white solid. Must be confirmed upon receipt. |

| Solubility | - | Must be determined experimentally. High likelihood of solubility in water, DMSO, and ethanol. |

| Melting Point | - | Must be determined experimentally. |

Critical Safety and Hazard Communication

All laboratory work must begin with a thorough safety assessment. While this document provides guidance, it is not a substitute for a substance-specific Safety Data Sheet (SDS).

Core Principle: The Primacy of the SDS Before any handling, the researcher must obtain and review the Safety Data Sheet provided by the supplier. The SDS contains critical information regarding hazards, personal protective equipment (PPE), first aid measures, and spill response.

Standard Personal Protective Equipment (PPE):

-

Eye Protection: ANSI Z87.1-compliant safety glasses or goggles.

-

Hand Protection: Nitrile or other chemically resistant gloves.

-

Body Protection: A standard laboratory coat.

-

Respiratory Protection: When handling the powder outside of a certified chemical fume hood or ventilated balance enclosure, a properly fitted respirator (e.g., N95) is recommended to prevent inhalation.

Caption: General workflow for safe handling of chemical compounds.

Long-Term and Short-Term Storage Protocols

The primary goal of storage is to maintain the compound's chemical identity and purity by protecting it from environmental factors.[3]

Table 2: Recommended Storage Conditions

| Condition | Parameter | Rationale & Best Practices |

|---|---|---|

| Temperature | 2-8°C or -20°C | Refrigerated or frozen conditions slow down chemical degradation. -20°C is preferred for long-term storage (>6 months). Avoid freeze-thaw cycles for solutions. |

| Atmosphere | Dry / Inert | To combat hygroscopicity, store in a desiccator with an active desiccant (e.g., silica gel) or under an inert gas (Argon or Nitrogen).[1] |

| Light | Protected from Light | Store the primary container within a secondary, opaque container or in a dark cabinet. Use amber vials for aliquots and solutions.[3] |

| Container | Tightly Sealed | Use vials with high-quality, airtight seals (e.g., PTFE-lined caps) to prevent moisture ingress and atmospheric exchange.[3] |

Caption: Decision tree for determining appropriate storage conditions.

Laboratory Weighing and Handling Protocol

Due to its likely hygroscopic nature, minimizing atmospheric exposure during weighing is critical.

Protocol 4.1: High-Integrity Weighing in an Inert Atmosphere

This is the gold-standard method for ensuring compound integrity.

-

Preparation: Transfer the sealed primary container, spatulas, and weighing vessels into a glove box antechamber. Ensure the glove box atmosphere has low oxygen and moisture levels (<10 ppm).[3]

-

Equilibration: Allow the container to equilibrate to the glove box temperature for at least 30 minutes before opening to prevent condensation.

-

Aliquotting: Open the primary container inside the glove box. Quickly transfer the desired amount of powder into a pre-tared, sealable weighing vessel (e.g., a vial).

-

Sealing: Tightly seal both the new aliquot vial and the primary stock container before removing them from the inert atmosphere.

-

Final Weighing: Remove the sealed aliquot vial from the glove box and perform the final, precise weight measurement on an analytical balance. The seal prevents moisture uptake during this brief step.

Protocol 4.2: Expedited Weighing in Ambient Atmosphere

This method is acceptable for less sensitive applications where speed is critical to minimize moisture absorption.

-

Preparation: Have all necessary tools ready: a clean, dry spatula, a pre-tared weighing vessel, and a logbook.

-

Equilibration: Allow the sealed container to warm to room temperature for at least 30 minutes before opening. This is a critical step to prevent water condensation on the cold powder.

-

Weighing: Briefly open the container, remove the approximate amount of solid needed, and immediately reseal the stock bottle. Work efficiently to minimize the time the stock container is open.

-

Record: Record the weight. Proceed immediately to the dissolution step. Do not leave the weighed, unsealed powder on the balance.

Preparation of Stock Solutions

Accurate solution preparation is fundamental to any experiment. The most common method is by molarity.[4][5]

Protocol 5.1: Gravimetric Preparation of a Molar Stock Solution

This protocol describes the preparation of a 10 mM stock solution in DMSO, a common scenario in drug discovery.

-

Calculation: Determine the mass of the compound required.

-

Formula: Mass (g) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol )

-

Example (for 10 mL of 10 mM stock): Mass = (0.010 mol/L) × (0.010 L) × (226.70 g/mol ) = 0.002267 g = 2.27 mg

-

-

Weighing: Accurately weigh 2.27 mg of Piperidin-4-yl-pyridin-3-yl-methanone hydrochloride using the appropriate handling protocol from Section 4. Transfer the solid to a new, appropriately sized vial (e.g., a 4 mL glass vial).

-

Dissolution: a. Add the desired solvent (e.g., high-purity DMSO) to the vial containing the solid, aiming for approximately 80-90% of the final volume (in this case, ~0.8-0.9 mL for a final volume of 1.0 mL, assuming the final volume is 1.0 mL after weighing 2.27mg and dissolving). b. Cap the vial and vortex thoroughly. If the solid does not dissolve readily, sonication in a water bath for 5-10 minutes can be effective. c. Visually inspect the solution against a light source to ensure all solid material has dissolved completely. d. Carefully add solvent to reach the final desired volume. If high precision is required, this should be done in a Class A volumetric flask.[5]

-

Labeling and Storage: a. Clearly label the vial with the compound name, concentration, solvent, date, and your initials. b. For storage, divide the stock solution into smaller, single-use aliquots to avoid repeated freeze-thaw cycles. c. Store the aliquots protected from light at -20°C or -80°C.

References

-

Wipf Group, University of Pittsburgh. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. [Link]

-

ChemicalRegister. Piperidin-4-yl-carbamic acid allyl ester,PIPERIDIN-4-YL-CARBAMIC ACID ALLYL ESTER HYDROCHLORIDE Suppliers & Manufacturers. [Link]

-

University of Rochester, Department of Chemistry. How to Store Reagents. [Link]

-

Unknown. Preparation of Solutions. [Link]

-

Lee, J. Y., & Lee, E. H. (2022). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. PMC, NIH. [Link]

-

ResearchGate. (2012). How to make a salt of a novel compound?. [Link]

- Google Patents. (2010).

-

Fisher Scientific. Air-Sensitive Chemistry: Practical and Safety Considerations. [Link]

-

University of Wisconsin-Madison, Department of Chemistry. (2023). Preparation of Standard HCl Solution. [Link]

Sources

- 1. How To [chem.rochester.edu]

- 2. Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ossila.com [ossila.com]

- 4. flinnsci.com [flinnsci.com]

- 5. faculty.ksu.edu.sa [faculty.ksu.edu.sa]

Technical Support Center: Synthesis of (Piperidin-4-yl)(pyridin-3-yl)methanone hydrochloride

Welcome to the technical support guide for the synthesis of (Piperidin-4-yl)(pyridin-3-yl)methanone hydrochloride. This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during this multi-step synthesis. We provide in-depth, cause-and-effect explanations for potential issues and offer field-tested solutions to streamline your experimental workflow.

I. Synthetic Strategy Overview

The most reliable and scalable synthesis of (Piperidin-4-yl)(pyridin-3-yl)methanone hydrochloride involves a three-stage process:

-

Preparation of Key Intermediates : This involves protecting the piperidine nitrogen, typically with a tert-butoxycarbonyl (Boc) group, and activating the carboxylic acid as a Weinreb amide. This specific amide is crucial for controlling reactivity in the subsequent step.

-

Controlled C-C Bond Formation : A Grignard reaction between the N-Boc-piperidine Weinreb amide and 3-pyridylmagnesium bromide forms the ketone core. The Weinreb amide ensures the reaction stops cleanly at the ketone stage, preventing over-addition.

-

Deprotection and Salt Formation : The final step involves the acidic removal of the Boc protecting group, which simultaneously protonates the basic nitrogen atoms to yield the desired hydrochloride salt.

The entire workflow is visualized below.

Caption: Overall synthetic workflow for the target compound.

II. Frequently Asked Questions & Troubleshooting

This section addresses common problems in a question-and-answer format, focusing on specific experimental stages.

Part A: Starting Materials & Reagent Preparation

Q1: My formation of 3-pyridylmagnesium bromide is sluggish, has a low yield, or fails to initiate entirely. What's going wrong?

A: The formation of Grignard reagents from halogenated pyridines can be notoriously difficult compared to their benzene-ring counterparts.[1][2] Several factors are critical:

-

Magnesium Activation: The magnesium turnings must be scrupulously clean and dry. Surface oxides will prevent the reaction. Pre-activation by stirring the dry magnesium with a crystal of iodine or a few drops of 1,2-dibromoethane until the color dissipates is highly recommended.

-

Absolute Anhydrous Conditions: Pyridyl Grignard reagents are highly sensitive to moisture.[3] Ensure all glassware is oven-dried, and all solvents (like THF or diethyl ether) are freshly distilled from a suitable drying agent (e.g., sodium/benzophenone). Use a syringe to transfer reagents under an inert atmosphere (Argon or Nitrogen).

-

Initiation: The reaction can have a long induction period. Gentle warming with a heat gun may be necessary to start it, but be prepared to cool the flask in an ice bath, as the reaction can become highly exothermic once initiated.

-

Side Reactions: A common side reaction is homocoupling (Wurtz-type reaction) to form 3,3'-bipyridine, which can reduce your yield of the desired Grignard reagent. This is often exacerbated by high temperatures.

Q2: Why is it necessary to protect the piperidine nitrogen, and is the Boc group the best choice?

A: The secondary amine on the piperidine ring is both basic and nucleophilic. If left unprotected, it would rapidly quench the highly basic Grignard reagent, consuming at least one equivalent and preventing the desired C-C bond formation.

The tert-butoxycarbonyl (Boc) group is an ideal choice for this synthesis for several reasons:

-

Stability: It is completely stable to the basic and nucleophilic conditions of the Grignard reaction.

-

Easy Removal: It can be removed under acidic conditions, which conveniently aligns with the final step of forming the hydrochloride salt.[4][5]

-

Clean Byproducts: The byproducts of Boc deprotection are isobutylene and carbon dioxide, which are volatile and easily removed.[5]

Q3: What is a Weinreb amide, and why is it superior to using an acid chloride or an ester for this reaction?

A: A Weinreb amide is an N-methoxy-N-methyl amide. Its superiority lies in its ability to prevent the common problem of over-addition in Grignard reactions.[6]

-

Standard Reagents (Acid Chlorides/Esters): When a Grignard reagent adds to an acid chloride or ester, it forms a ketone. This ketone is often more reactive than the starting material, leading to a second Grignard addition and the formation of an undesired tertiary alcohol byproduct.[7]

-

Weinreb Amide Mechanism: The Grignard reagent adds to the Weinreb amide to form a stable, five-membered chelate with the magnesium ion. This intermediate is stable at the reaction temperature and does not collapse to a ketone until the acidic workup is performed. By the time the ketone is formed, no active Grignard reagent remains, thus preventing over-addition.

Caption: Weinreb amide mechanism preventing over-addition.

Part B: Grignard Coupling & Deprotection

Q4: My Grignard coupling reaction yield is very low, even with a successfully formed Grignard reagent. What are the likely causes?

A: Low coupling yield can stem from several issues:

-

Incorrect Stoichiometry: Ensure you have accurately quantified your Grignard reagent. A simple titration (e.g., with a known concentration of I₂) can be more reliable than assuming a 100% yield from 3-bromopyridine. Use a slight excess (1.1-1.3 equivalents) of the Grignard reagent.

-

Temperature Control: The addition of the Weinreb amide to the Grignard solution should be done at a low temperature (e.g., 0 °C or -20 °C) to minimize side reactions. After the addition, the reaction is typically allowed to warm to room temperature slowly.

-

Inefficient Quenching/Workup: The acidic workup is critical for hydrolyzing the chelated intermediate. Ensure you add a sufficient amount of acid (e.g., 1M HCl or saturated aq. NH₄Cl) and stir vigorously until all solids dissolve. If the product is partially water-soluble, multiple extractions with an organic solvent will be necessary.

Q5: The final product is a sticky oil or gum and will not crystallize as the hydrochloride salt. What can I do?

A: This is a common purification problem, usually indicating impurities.

-

Purity Check: Before attempting salt formation, analyze the crude free-base by TLC or LC-MS. If significant impurities are present, purification by column chromatography is necessary. The free-base is less polar and easier to handle on silica gel than the salt.

-

Water Content: The presence of water can inhibit crystallization. Ensure your product is anhydrous before adding the HCl solution. This can be achieved by drying the organic solution of the free-base over Na₂SO₄ or MgSO₄ and thoroughly removing the solvent under vacuum.

-

Solvent Choice for Precipitation: The choice of solvent for salt formation is critical. A common and effective method is to dissolve the purified free-base in a minimal amount of a solvent in which the salt is soluble (like isopropanol or methanol) and then add a solution of HCl in a solvent in which the salt is insoluble (like diethyl ether or dioxane). Adding an anti-solvent (like ether or heptane) can help induce precipitation.

-

Trituration: If an oil forms, try cooling it on an ice bath and scratching the inside of the flask with a glass rod to induce crystallization. Alternatively, you can triturate the oil with a non-polar solvent (like diethyl ether or hexane) to wash away impurities and potentially solidify the product.

Q6: My Boc-deprotection step is incomplete. How can I drive it to completion?

A: Incomplete deprotection is usually a matter of reaction conditions.

-

Acid Strength and Equivalents: Use a strong acid like trifluoroacetic acid (TFA) in DCM, or a 4M solution of HCl in dioxane. Ensure you are using a significant excess of acid (at least 3-4 equivalents, but often the acid is used as the solvent).

-

Reaction Time: While deprotection can be fast (30-60 minutes), some sterically hindered or less reactive substrates may require longer reaction times. Monitor the reaction by TLC or LC-MS until the starting material is fully consumed.

-

Scavengers: The tert-butyl cation formed during deprotection can sometimes cause side reactions (e.g., alkylation of electron-rich aromatics). While less of a concern here, adding a scavenger like anisole or triethylsilane can be beneficial in sensitive systems.

III. Key Experimental Protocols & Data

Protocol 1: Preparation of N-Boc-piperidine Weinreb Amide

-

Dissolve N-Boc-piperidine-4-carboxylic acid (1.0 eq) and N,O-dimethylhydroxylamine hydrochloride (1.1 eq) in dichloromethane (DCM).

-

Add a base, such as N,N-Diisopropylethylamine (DIPEA) (2.5 eq).

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add a coupling agent, such as HATU (1.1 eq) or EDC/HOBt (1.1 eq each).

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Perform an aqueous workup, washing sequentially with 1M HCl, saturated NaHCO₃, and brine.

-

Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure to yield the product, which can be purified by column chromatography if necessary.

Protocol 2: Boc Deprotection and Hydrochloride Salt Formation

-

Dissolve the purified N-Boc protected ketone (1.0 eq) in a minimal amount of a suitable solvent like ethyl acetate or methanol.

-

Cool the solution to 0 °C.

-

Slowly add a 4M solution of HCl in 1,4-dioxane (4.0-5.0 eq) dropwise with vigorous stirring.

-

A precipitate should begin to form. Allow the mixture to stir at room temperature for 1-3 hours, monitoring by TLC for the disappearance of the starting material.

-

If precipitation is slow, add an anti-solvent like diethyl ether or hexane to complete the process.

-

Collect the solid product by vacuum filtration.

-

Wash the filter cake with cold diethyl ether to remove any non-polar impurities.

-

Dry the solid under high vacuum to obtain the final hydrochloride salt.

Table 1: Summary of Reaction Parameters

| Step | Key Reagents | Stoichiometry (eq) | Solvent | Temp (°C) | Typical Time (h) | Typical Yield (%) |

| Weinreb Amide Formation | N-Boc-piperidine-4-COOH | 1.0 | DCM / DMF | 0 to RT | 12 - 16 | 85 - 95% |

| Coupling Agent (HATU) | 1.1 | |||||

| Grignard Formation | 3-Bromopyridine | 1.0 | THF / Et₂O | RT to Reflux | 1 - 3 | 60 - 80% |

| Magnesium Turnings | 1.2 | |||||

| Grignard Coupling | Weinreb Amide | 1.0 | THF / Et₂O | 0 to RT | 2 - 4 | 70 - 85% |

| 3-Pyridylmagnesium bromide | 1.2 | |||||

| Deprotection / Salt Formation | N-Boc Ketone | 1.0 | Dioxane / EtOAc | 0 to RT | 1 - 3 | 90 - 98% |

| 4M HCl in Dioxane | 4.0 - 5.0 |

IV. References

-

Pyridine Synthesis - Organic Chemistry Portal. Provides a general overview of methods for synthesizing substituted pyridines. [Online]. Available: [Link]

-

Piperidine Synthesis - DTIC. Reviews various methods for the synthesis of the piperidine ring system. [Online]. Available: [Link]

-

Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters, 2021. Discusses synthesis and purification of related piperidone structures. [Online]. Available: [Link]

-

Hyma Synthesis Pvt. Ltd. Lists related chemical intermediates, indicating commercial relevance. [Online]. Available: [Link]

-

Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 2021. A comprehensive review on the synthesis of piperidine-containing compounds. [Online]. Available: [Link]

-

Boc-Protected Amino Groups - Organic Chemistry Portal. Details on the application and removal of the Boc protecting group. [Online]. Available: [Link]

-

Reactions of Grignard Reagents - Master Organic Chemistry. Explains the reactivity of Grignard reagents with various functional groups, including the over-addition problem with esters. [Online]. Available: [Link]

-

Theoretical Synthesis of 4-Piperidone/Piperidine - Sciencemadness Discussion Board. Forum discussion on related synthetic routes. [Online]. Available: [Link]

-

The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations - Angewandte Chemie. Discusses the unique challenges of using pyridyl nucleophiles in coupling reactions. [Online]. Available: [Link]

-

The preparation of pyridine derivatives from halogenopyridines by means of the grignard reaction III. Application of the reaction to 3-bromopyridine - ResearchGate. A specific study on the formation of 3-pyridylmagnesium bromide. [Online]. Available: [Link]

-

Three-Component Coupling Sequence for the Regiospecific Synthesis of Substituted Pyridines - PubMed Central. Describes advanced methods for pyridine synthesis. [Online]. Available: [Link]

-

Preparation method for 1-N-BOC-4-acetyl piperidine - Google Patents. A patent describing a related synthesis using a Weinreb amide and Grignard reagent. [Online]. Available:

-

Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - ACS Publications. Discusses factors influencing the efficiency of Boc deprotection. [Online]. Available: [Link]

-

Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine - Journal of the American Chemical Society. Highlights modern approaches to substituted piperidines. [Online]. Available: [Link]

-

Reaction of pyridine N‐oxides with Grignard reagents - ResearchGate. Provides context on the reactivity of pyridine derivatives with Grignard reagents. [Online]. Available: [Link]

-

Amine Protection and Deprotection - Master Organic Chemistry. A guide to common amine protecting groups, including Boc. [Online]. Available: [Link]

-

Method for synthesizing 1-boc-4-aminopiperidine - Google Patents. Patent literature on the synthesis of related Boc-protected piperidines. [Online]. Available:

-

Grignard Reagent Addition to Pyridinium Salts: A Catalytic Approach to Chiral 1,4-Dihydropyridines - ACS Publications. Discusses reactivity of Grignard reagents with pyridine derivatives. [Online]. Available: [Link]

-

Synthesis of substituted pyrenes by indirect methods - Organic & Biomolecular Chemistry. General organic synthesis techniques that can be relevant. [Online]. Available: [Link]

-

New Syntheses of Substituted Pyridines via Bromine–Magnesium Exchange - ResearchGate. Details modern methods for generating pyridyl Grignard reagents. [Online]. Available: [Link]

-

Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine - JACS. Advanced synthetic methods for related structures. [Online]. Available: [Link]

-

1-(tert-Butoxycarbonyl)-4-piperidinecarboxylic acid - PubChem. Database entry for a key starting material. [Online]. Available: [Link]

-

To explore Grignard's reaction in the synthesis of structurally related compounds of Carbinoxamine... Discusses practical challenges in using pyridyl Grignard reagents. [Online]. Available: [Link]

-

Advice on N-boc deprotection in the presence of acid sensitive groups - Reddit. Community discussion on practical aspects of Boc deprotection. [Online]. Available: [Link]

-

BOC Protection and Deprotection - Hebei Boze Chemical Co., Ltd. An overview of the use of Boc protecting groups in synthesis. [Online]. Available: [Link]

-

Synthesis of a Novel 1,3,4-Oxadiazole Derivative... - PMC NIH. Provides examples of multi-step syntheses involving heterocyclic compounds. [Online]. Available: [Link]

-

(2,4-Difluorophenyl)(piperidin-4-yl)methanone hydrochloride - PubChem. Database entry for a structurally related final product. [Online]. Available: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. CAS 21970-14-9: 3-Pyridylmagnesium bromide | CymitQuimica [cymitquimica.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. BOC Protection and Deprotection [bzchemicals.com]

- 6. CN102775343A - Preparation method for 1-N-BOC-4-acetyl piperidine - Google Patents [patents.google.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

Technical Support Center: Side Product Formation in Piperidine-Pyridine Coupling

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for troubleshooting cross-coupling reactions. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with side product formation during the synthesis of piperidine-pyridine scaffolds. As a key structural motif in medicinal chemistry, achieving high yields and purity in these coupling reactions is paramount.[1][2] This document provides in-depth, field-proven insights into common issues, their mechanistic origins, and robust strategies for mitigation.

Frequently Asked Questions (FAQs)

This section addresses high-level questions about the common challenges and foundational principles of piperidine-pyridine coupling reactions, particularly the Buchwald-Hartwig amination.

Q1: What are the most common side products in palladium-catalyzed piperidine-pyridine coupling, and why do they form?

Answer: The formation of side products is a frequent issue that arises from competing reaction pathways that divert intermediates from the main catalytic cycle. The primary side products include:

-